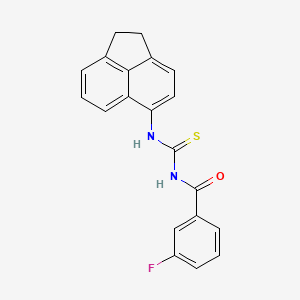

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide

Description

"N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide" is a synthetic organic compound characterized by a benzamide core substituted with a 3-fluorophenyl group and a carbamothioyl linkage to a 1,2-dihydroacenaphthylene moiety. The carbamothioyl (thiourea) group introduces sulfur-based electronic and steric effects, while the dihydroacenaphthylene substituent contributes rigidity and enhanced aromaticity.

Properties

CAS No. |

6406-96-8 |

|---|---|

Molecular Formula |

C14H8Cl2 |

Molecular Weight |

247.1 g/mol |

IUPAC Name |

1,5-dichloroanthracene |

InChI |

InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H |

InChI Key |

SGUDFHYGRVFRTA-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC(=CC=C4)F |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3Cl)C=C2C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide typically involves the reaction of 1,2-dihydroacenaphthylene with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 1,2-dihydroacenaphthylene to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives, particularly those used in agrochemical applications. Below is a detailed analysis of its distinguishing features compared to structurally analogous compounds:

Structural and Functional Comparison

Key Differences and Implications

Substituent Chemistry: The carbamothioyl group in the target compound replaces conventional amide or ether linkages (e.g., flutolanil’s isopropoxy group). The dihydroacenaphthylene moiety introduces a polycyclic aromatic system, increasing lipophilicity and rigidity compared to simpler aryl groups (e.g., inabenfide’s hydroxyphenylmethyl group). This may improve membrane permeability and resistance to oxidative degradation .

Fluorine Positioning :

- The 3-fluorophenyl substituent contrasts with flutolanil’s 2-trifluoromethyl group. Fluorine’s electronegativity and small size often enhance dipole interactions and metabolic stability, but its position (meta vs. ortho) may alter steric interactions with biological targets .

Biological Activity: While flutolanil and inabenfide have well-defined roles as fungicides and growth regulators, respectively, the target compound’s bioactivity remains speculative.

Physicochemical Properties

| Property | Target Compound | Flutolanil | Inabenfide | Triazole Thione Derivatives |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 323.3 | 328.8 | 350–400 |

| LogP (Lipophilicity) | High (aromatic + fluorine) | Moderate (trifluoromethyl) | Moderate (polar groups) | Variable (piperazine) |

| Hydrogen-Bond Acceptors | 4 | 3 | 4 | 5–6 |

- Lipophilicity : The target compound’s dihydroacenaphthylene group likely increases logP compared to flutolanil and inabenfide, favoring penetration through lipid membranes .

Research Findings and Inferences

- Synthetic Feasibility : The compound’s synthesis may parallel methods for fluorobenzamide-triazole hybrids, where mercapto-triazole intermediates are functionalized with fluorinated benzoyl chlorides .

- Bioactivity Prediction : Fluorine’s role in enhancing agrochemical potency (e.g., flutolanil’s efficacy) and the thiourea group’s metal-binding capacity suggest the target compound could act as a enzyme inhibitor or receptor modulator .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide

- Molecular Formula : C_{15}H_{14}FN_{2}OS

The biological activity of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide is primarily attributed to its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor, impacting various biochemical pathways relevant to disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress and excitotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-fluorobenzamide significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The neuroprotective effect was associated with a decrease in reactive oxygen species (ROS) production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.